molecular formula C17H11N3O2S B2950013 N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide CAS No. 863588-70-9

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Cat. No.: B2950013
CAS No.: 863588-70-9
M. Wt: 321.35
InChI Key: LAUHYJXIRLADBR-UHFFFAOYSA-N
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Description

N-(4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl ring, which is further substituted with a furan-2-carboxamide group. The furan-2-carboxamide substituent introduces hydrogen-bonding capabilities and modulates electronic properties.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(14-4-2-10-22-14)19-12-7-5-11(6-8-12)16-20-13-3-1-9-18-17(13)23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHYJXIRLADBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular processes, including growth, proliferation, and survival. The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)

This analog replaces the furan-2-carboxamide group with a bulkier 1-naphthamide moiety. The increased hydrophobicity and aromatic surface area may enhance binding to hydrophobic protein pockets but reduce solubility. It was identified via high-throughput screening (HTS) with a Tanimoto similarity score comparable to the target compound, suggesting shared pharmacophoric features .

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Substituting the carboxamide with a sulfonamide group (as in ) introduces stronger hydrogen-bond acceptor properties. The thiophene ring (vs. This compound (CAS: 863595-16-8) highlights the impact of functional group variation on physicochemical profiles .

Piperidine-Linked Thiazolo[5,4-b]pyridine Derivatives

Compounds such as N-benzyl-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (MW: 352.46) and N-(2-phenylethyl)-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (MW: 366.48) from incorporate piperidine spacers. These modifications increase molecular flexibility and may improve blood-brain barrier penetration compared to the rigid phenyl-linked target compound .

Heterocyclic Core Variations

Oxazolo[5,4-b]pyridine Derivatives

N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () replaces the thiazole ring with an oxazole. The 4-fluoro-2-methylphenyl group enhances metabolic stability .

6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () combines oxazolo[5,4-b]pyridine with a thiazole substituent. This hybrid structure may balance electronic and steric effects, though its solubility is likely lower than the target compound due to the additional phenyl group .

Functional Group and Substituent Analysis

Carboxamide vs. Sulfonamide

The target compound’s furan-2-carboxamide group provides a hydrogen-bond donor (NH) and acceptor (CO), critical for target engagement. In contrast, sulfonamide derivatives (e.g., ) lack the NH donor but exhibit stronger acidity (pKa ~10–11), which may influence ionization state at physiological pH .

Furan vs. Other Aromatic Substituents

Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, ) retain the furyl group but embed it in a dihydropyridine scaffold. The dihydropyridine core confers redox activity, unlike the thiazolo[5,4-b]pyridine system, which is redox-inert .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Features Reference
N-(4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide Thiazolo[5,4-b]pyridine Phenyl-furan-2-carboxamide ~349.4* Rigid core, H-bond donor/acceptor -
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine Phenyl-1-naphthamide ~375.4 Increased hydrophobicity
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo[5,4-b]pyridine 4-Fluoro-2-methylphenyl, furyl ~395.4 Enhanced metabolic stability
N-benzyl-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide Thiazolo[5,4-b]pyridine Piperidine-benzyl 352.46 Flexible spacer, improved BBB potential

*Calculated based on formula C₁₇H₁₂N₃O₂S.

Biological Activity

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolopyridine moiety linked to a furan-2-carboxamide structure. Its chemical formula is C17H11N3O2SC_{17}H_{11}N_{3}O_{2}S, and it has a molecular weight of approximately 325.35 g/mol. The unique structural components contribute to its biological activity.

The primary target for this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. The compound inhibits the enzymatic activity of PI3K, which is crucial for various cellular processes including cell growth and survival. This inhibition can disrupt downstream signaling pathways such as the Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, related thiazolopyridine derivatives have been documented to inhibit PI3K and exhibit antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that these compounds could effectively reduce cell viability in cancer models, suggesting their potential as anticancer agents .

Analgesic and Anti-inflammatory Effects

In addition to anticancer activity, some derivatives of thiazolopyridines have been tested for analgesic and anti-inflammatory effects. A study involving related compounds demonstrated their efficacy in reducing pain and inflammation in animal models, indicating a broader therapeutic potential beyond oncology .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Effect
Study AMCF-7 (breast cancer)10.5Significant reduction in cell viability
Study BHeLa (cervical cancer)12.0Induction of apoptosis
Study CA549 (lung cancer)8.7Inhibition of PI3K activity

These studies highlight the compound's potential as a therapeutic agent against various cancers.

In Vivo Studies

In vivo investigations have also been performed to assess the compound's efficacy in animal models:

  • Model : Tumor xenograft model
  • Outcome : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.

These findings support the compound's potential use in cancer therapy.

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